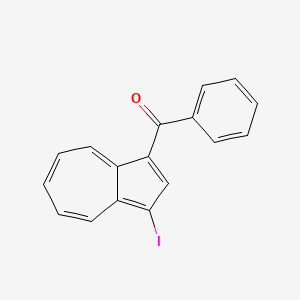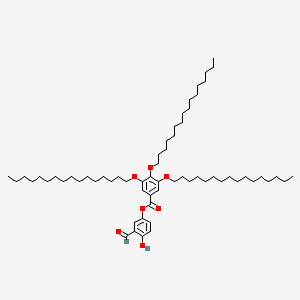
3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a formyl group and a hydroxyphenyl group attached to a benzoate core, which is further substituted with three hexadecyloxy groups. The presence of these functional groups imparts distinct chemical reactivity and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3,4,5-tris(hexadecyloxy)benzoic acid with 3-formyl-4-hydroxyphenol under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-Carboxy-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate.
Reduction: 3-Hydroxymethyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate.
Substitution: Various ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the hydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate: Similar structure but with tetradecyloxy groups instead of hexadecyloxy groups.
3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate: Similar structure but with octadecyloxy groups instead of hexadecyloxy groups.
Uniqueness
The uniqueness of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. The presence of hexadecyloxy groups enhances its solubility in nonpolar solvents and its potential for forming self-assembled structures.
Eigenschaften
CAS-Nummer |
648907-72-6 |
|---|---|
Molekularformel |
C62H106O7 |
Molekulargewicht |
963.5 g/mol |
IUPAC-Name |
(3-formyl-4-hydroxyphenyl) 3,4,5-trihexadecoxybenzoate |
InChI |
InChI=1S/C62H106O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-48-66-59-52-55(62(65)69-57-46-47-58(64)56(51-57)54-63)53-60(67-49-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)61(59)68-50-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-47,51-54,64H,4-45,48-50H2,1-3H3 |
InChI-Schlüssel |
SDJVFRQUZNDMIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12605044.png)
![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
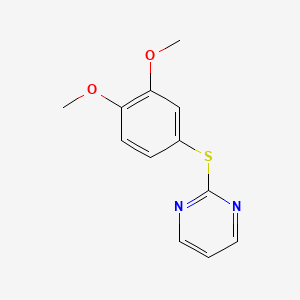
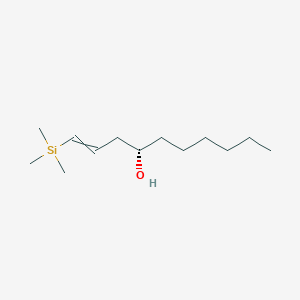
![3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol](/img/structure/B12605080.png)
![1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12605092.png)
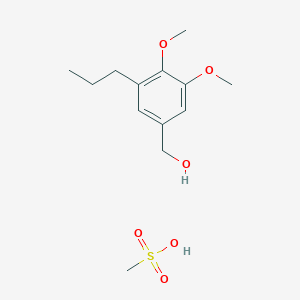
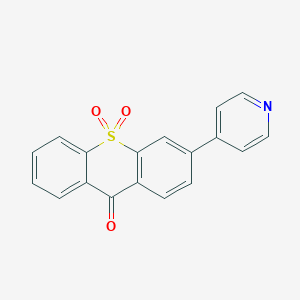


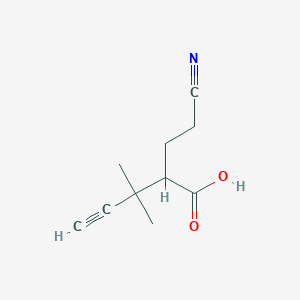
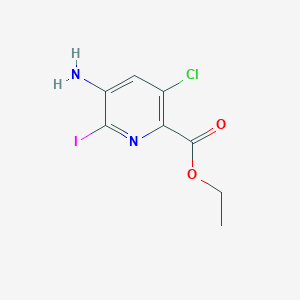
![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)
